7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15823235
InChI: InChI=1S/C8H7BrN4/c9-6-3-10-4-7-8(6)13(12-11-7)5-1-2-5/h3-5H,1-2H2
SMILES:
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol

7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine

CAS No.:

Cat. No.: VC15823235

Molecular Formula: C8H7BrN4

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine -

Specification

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
IUPAC Name 7-bromo-1-cyclopropyltriazolo[4,5-c]pyridine
Standard InChI InChI=1S/C8H7BrN4/c9-6-3-10-4-7-8(6)13(12-11-7)5-1-2-5/h3-5H,1-2H2
Standard InChI Key IIGMVARAVFUINB-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C3=C(C=NC=C3N=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-Bromo-1-cyclopropyl-1H- triazolo[4,5-c]pyridine is defined by the molecular formula C₈H₇BrN₄ and a molecular weight of 239.07 g/mol . Its IUPAC name systematically describes the fused bicyclic system: the pyridine ring is annulated with a triazole moiety at positions 4 and 5, with a bromine substituent at position 7 and a cyclopropyl group at position 1 of the triazole ring. The compound’s Canonical SMILES notation, C1CC1N2C3=C(C=NC=C3N=N2)Br, encodes this topology, while its InChIKey (IIGMVARAVFUINB-UHFFFAOYSA-N) ensures unambiguous chemical identification .

Table 1: Key Identifiers of 7-Bromo-1-cyclopropyl-1H- triazolo[4,5-c]pyridine

PropertyValueSource
CAS Number1539961-20-0
Molecular FormulaC₈H₇BrN₄
Molecular Weight239.07 g/mol
SMILESC1CC1N2C3=C(C=NC=C3N=N2)Br
InChIKeyIIGMVARAVFUINB-UHFFFAOYSA-N

Physicochemical Properties

Spectroscopic Characterization

Although experimental spectra are unavailable, computational predictions indicate:

  • ¹H NMR: Signals for cyclopropyl protons (δ 1.0–1.5 ppm), pyridine protons (δ 7.5–8.5 ppm), and triazole protons (δ 8.0–8.3 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 239.07 (M⁺) with isotopic patterns characteristic of bromine .

Precautionary StatementCodeRationale
Avoid inhalationP261Prevents respiratory irritation
Wash hands after handlingP264Mitigates dermal exposure risks
Store in original containerP234Ensures stability and purity

Future Research Directions

Target Exploration

  • Kinase Inhibition: Screening against kinases (e.g., EGFR, VEGFR) could reveal anticancer potential.

  • PET Tracers: Bromine-76/77 isotopes may enable use in positron emission tomography.

Synthetic Optimization

  • Developing enantioselective routes to access chiral derivatives.

  • Leveraging cross-coupling reactions (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups .

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